4-acetamidooxane-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1342618-29-4 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-acetamidooxane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
NVGWRYSICBKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetamidooxane 4 Carboxylic Acid and Structural Analogues
Retrosynthetic Analysis of 4-Acetamidooxane-4-carboxylic Acid
A logical retrosynthetic analysis of this compound begins with the disconnection of the acetamido group, which can be readily installed in the final step of the synthesis through the acetylation of the corresponding primary amine. This leads to the precursor molecule, 4-aminooxane-4-carboxylic acid.
Figure 1: Retrosynthetic Analysis of this compound
Formation of the Oxane Ring System
However, for the de novo synthesis of substituted oxane ring systems, several established methods can be employed. These include:
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or tosylate) at appropriate positions to form the cyclic ether.
Acid-Catalyzed Cyclization of Diols: 1,5-diols can undergo intramolecular dehydration in the presence of an acid catalyst to yield the corresponding tetrahydropyran ring.
Oxy-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system can also be a powerful method for constructing the oxane ring. whiterose.ac.uk
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone can lead to the formation of substituted tetrahydropyrans.
The choice of method would depend on the desired substitution pattern and the availability of the starting materials.
Introduction and Functionalization of the Carboxylic Acid Moiety
The introduction of the carboxylic acid group, along with the amino functionality, at the C4 position of the oxane ring is a critical step in the synthesis.
While oxidative methods are a common way to introduce carboxylic acid functionalities, they are less direct for the synthesis of this compound from tetrahydropyran-4-one. A hypothetical oxidative route could involve the conversion of the ketone to a cyanohydrin, followed by oxidation. However, a more efficient and convergent approach is available through hydrolytic routes. For other substituted oxanes, the oxidation of a primary alcohol at the C4 position using strong oxidizing agents like potassium permanganate (KMnO4) could be a viable strategy. chemrxiv.org
This is the most direct and widely applicable method for the synthesis of the target molecule's precursor. The Strecker synthesis, a well-established method for the synthesis of α-amino acids, can be adapted here. patsnap.com
The synthesis commences with the reaction of tetrahydropyran-4-one with a mixture of sodium cyanide and ammonium carbonate in a solvent system of ethanol and water. patsnap.com This one-pot reaction proceeds through the formation of an intermediate hydantoin, which is then hydrolyzed to the desired 4-aminooxane-4-carboxylic acid. patsnap.com
A detailed procedure based on a similar synthesis is as follows:
Tetrahydropyran-4-one is treated with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. patsnap.com
The reaction mixture is heated to facilitate the formation of the spiro-hydantoin intermediate. patsnap.com
The intermediate is then subjected to hydrolysis, typically under basic conditions with sodium hydroxide, followed by acidification to yield 4-aminooxane-4-carboxylic acid. patsnap.com
The final step to obtain this compound is the acetylation of the amino group of the precursor. This can be achieved using standard acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base.
Table 1: Synthesis of 4-Aminooxane-4-carboxylic Acid
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Tetrahydropyran-4-one | Ammonium carbonate, Sodium cyanide, Ethanol/Water, Heat | Spiro-hydantoin intermediate |
| 2 | Spiro-hydantoin intermediate | Sodium hydroxide, Water, Heat; then HCl | 4-Aminooxane-4-carboxylic acid |
This table is based on the synthesis of the precursor molecule as detailed in the cited literature. patsnap.com
Carbonylation strategies, such as the reaction of a Grignard reagent with carbon dioxide, represent another fundamental method for the synthesis of carboxylic acids. However, the application of this method to the synthesis of this compound would require the preparation of a Grignard reagent at the C4 position of the oxane ring. This would necessitate a starting material with a halogen at the C4 position, which would then be converted to the organometallic species. While theoretically possible, this route is more circuitous compared to the Strecker synthesis approach starting from the readily available ketone.
Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers
The synthesis described above for the precursor 4-aminooxane-4-carboxylic acid is not stereoselective and results in a racemic mixture, as the starting material is achiral and the reagents are not chiral. The development of stereoselective and enantioselective methods for the synthesis of substituted tetrahydropyrans is an active area of research.
Potential strategies for the enantioselective synthesis of this compound could involve:
Chiral Resolution: The racemic 4-aminooxane-4-carboxylic acid could be resolved into its constituent enantiomers using chiral resolving agents, such as chiral acids or bases, to form diastereomeric salts that can be separated by crystallization.
Asymmetric Strecker Reaction: The use of a chiral amine or a chiral catalyst in the Strecker reaction could induce stereoselectivity, leading to an enantiomerically enriched product.
Enzymatic Kinetic Resolution: Enzymes such as lipases or proteases could be used to selectively acylate or hydrolyze one enantiomer of a racemic intermediate, allowing for the separation of the enantiomers.
Asymmetric Synthesis of the Oxane Ring: An alternative approach would be to construct the oxane ring enantioselectively from an achiral precursor, which would then be carried forward to the final product. For instance, an asymmetric intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid could be employed. whiterose.ac.uk
These advanced strategies would be necessary to access enantiomerically pure forms of this compound for applications where specific stereochemistry is crucial.
Derivatization Strategies for this compound
The chemical structure of this compound, featuring a carboxylic acid, a tertiary amide (acetamido group), and a stable oxane ring, offers multiple sites for strategic derivatization. These modifications are crucial for creating structural analogues with potentially altered physicochemical properties or for incorporation into larger molecules like peptides. The primary points for derivatization involve the carboxyl group, the acetamido moiety, and the oxane ring itself.
Formation of Amides and Peptide Analogues
The carboxylic acid functionality is the most common site for derivatization, readily undergoing condensation reactions with primary or secondary amines to form amide bonds. This reaction is fundamental in peptide synthesis, allowing the incorporation of the this compound scaffold as an unnatural amino acid analogue into peptide chains.
The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires the activation of the carboxyl group. This is achieved using a variety of coupling reagents developed for peptide synthesis. These reagents convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The general reaction involves activating the carboxylic acid of this compound, followed by the addition of an amine (R-NH₂).
Commonly employed coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and prevent racemization. More modern uronium- and phosphonium-based reagents, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high efficiency and are widely used in solid-phase peptide synthesis. acs.org
Recent advancements have also focused on developing "green" or more sustainable methods that avoid traditional coupling reagents altogether. proprep.com One such approach involves the one-pot formation of a thioester intermediate from the carboxylic acid, which then cleanly reacts with an amine to form the desired amide. proprep.comstudy.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Description |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | A classic and cost-effective reagent that promotes dehydration. The byproduct, dicyclohexylurea, is insoluble in many organic solvents and can be removed by filtration. |
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, allowing for easier workup as the urea byproduct can be washed away with aqueous solutions. acs.org |
| Uronium Salts | HATU, HBTU | Highly efficient reagents that react quickly and are suitable for coupling sterically hindered amino acids. Often used in automated peptide synthesizers. acs.org |
Esterification and Lactonization Reactions
The carboxylic acid group can also be converted into an ester through reaction with an alcohol. This derivatization can modify the polarity and solubility of the parent compound.
Esterification: The most classic method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., sulfuric acid or tosic acid). researchgate.net The reaction is an equilibrium process, and is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. researchgate.net
For substrates that are sensitive to strong acids, milder methods are available. The Steglich esterification utilizes a carbodiimide, such as DCC, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol under neutral conditions. researchgate.net
Lactonization: Lactonization is an intramolecular esterification that results in a cyclic ester, known as a lactone. The parent molecule, this compound, cannot undergo lactonization directly as it lacks the necessary hydroxyl group to cyclize onto the carboxylic acid.
However, a structural analogue of the molecule, for instance, one possessing a hydroxyl group on the oxane ring (e.g., 4-acetamido-2-hydroxyoxane-4-carboxylic acid), could undergo intramolecular cyclization to form a bicyclic lactone. Such reactions are typically promoted by acid catalysis, similar to Fischer esterification, or by other lactonization-promoting reagents. wikipedia.org Modern synthetic methods have also enabled catalyst-controlled C-H activation to form lactones from carboxylic acids, a strategy that could potentially be applied to create complex lactones from suitably designed precursors. rsc.orgresearchgate.net Another specialized method is halolactonization, where an alkene-containing analogue is treated with iodine and a base to form an iodo-lactone. publish.csiro.au
Modifications of the Acetamido Group
The N-acetyl group (acetamido) is a tertiary amide and is generally stable. However, it can be chemically modified, most commonly via hydrolysis to reveal the parent amine.
This deacetylation is typically achieved under harsh conditions, such as prolonged heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). study.comarkat-usa.org
Acidic Hydrolysis: Under strong acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. This leads to the cleavage of the amide bond, yielding the corresponding amine salt (4-aminooxane-4-carboxylic acid hydrochloride, for example) and acetic acid. study.com
Alkaline Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then collapses, cleaving the C-N bond to produce the free amine and a carboxylate salt (sodium acetate). study.commasterorganicchemistry.com
These hydrolysis reactions remove the acetyl protecting group, which can be a key step in a multi-step synthesis to allow for further derivatization at the newly freed amino group.
Transformations Involving the Oxane Ring
The oxane (tetrahydropyran) ring is a six-membered saturated ether. Ethers are generally one of the most chemically inert functional groups, making the oxane ring robust and stable under many reaction conditions. acs.org Unlike strained three-membered rings (oxiranes/epoxides), the six-membered oxane ring has minimal ring strain and does not readily undergo ring-opening reactions. acs.orgacs.org
However, under specific and typically harsh conditions, the ether linkages can be cleaved.
Acid-Catalyzed Ring Opening: Treatment with very strong acids, particularly hydrohalic acids like HBr or HI at high temperatures, can lead to the cleavage of the C-O bonds. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (via an Sₙ1 or Sₙ2 mechanism) to open the ring, yielding a dihaloalkane or a halo-alcohol derivative.
Reductive Ring Opening: Certain powerful reducing agents can also induce ring-opening. For example, samarium(II) iodide (SmI₂) has been shown to promote the ring-opening of tetrahydropyran rings that are substituted with specific activating groups. acs.org
These transformations are not common for simple oxanes and require forcing conditions, highlighting the general stability of the oxane core in this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Acetamidooxane 4 Carboxylic Acid
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups present within a molecule by measuring the vibrational transitions of its bonds. nih.govnih.gov
The structure of 4-acetamidooxane-4-carboxylic acid contains three key functional groups: a carboxylic acid, a secondary amide, and a cyclic ether (oxane ring). Each of these groups exhibits characteristic absorption bands in the IR and Raman spectra.
Carboxylic Acid Group (-COOH): This group is identified by two main features. The first is a very broad and strong O–H stretching band, typically appearing in the 3300–2500 cm⁻¹ region. orgchemboulder.com This significant broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. orgchemboulder.com The second key feature is the intense carbonyl (C=O) stretching absorption, which for a saturated, dimerized carboxylic acid is expected around 1710 cm⁻¹. libretexts.orglibretexts.org A C–O stretching vibration is also observable between 1320 and 1210 cm⁻¹. orgchemboulder.com
Amide Group (-NH-C=O): Secondary amides display a characteristic N–H stretching vibration as a single sharp band in the region of 3350–3170 cm⁻¹. libretexts.org The amide carbonyl stretch, known as the Amide I band, is a very strong absorption typically found between 1680 and 1630 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, appears in the 1550-1510 cm⁻¹ range. libretexts.org
Ether Linkage (-C-O-C-): The oxane ring contains an ether linkage. This is characterized by a C–O–C stretching vibration, which typically gives rise to a strong band in the fingerprint region of the IR spectrum, generally between 1150 and 1085 cm⁻¹. arizona.edulibretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 3300 - 2500 | Strong, Very Broad |
| C=O stretch | ~1710 | Strong | |
| C–O stretch | 1320 - 1210 | Medium | |
| Amide | N–H stretch | 3350 - 3170 | Medium, Sharp |
| C=O stretch (Amide I) | 1680 - 1630 | Strong | |
| N–H bend (Amide II) | 1550 - 1510 | Medium | |
| Ether | C–O–C stretch | 1150 - 1085 | Strong |
Hydrogen bonding plays a crucial role in defining the conformation and spectroscopic properties of this compound. Carboxylic acids are well-known to form stable hydrogen-bonded dimers in the solid state and in non-polar solvents, which leads to the characteristic broadening of the O-H stretching band and a lowering of the C=O stretching frequency in the IR spectrum. orgchemboulder.comlibretexts.org
The presence of both a hydrogen bond donor (the carboxylic -OH and amide -NH) and acceptors (the carbonyl oxygens and the ether oxygen) allows for a complex network of hydrogen bonds. youtube.com
Intermolecular Hydrogen Bonding: This is expected to be the dominant interaction, primarily through the formation of carboxylic acid dimers. libretexts.orgaskfilo.com Additionally, hydrogen bonds can form between the amide N-H of one molecule and the carbonyl oxygen (either amide or carboxylic) or ether oxygen of a neighboring molecule.
Intramolecular Hydrogen Bonding: The potential exists for an intramolecular hydrogen bond between the carboxylic acid proton and the nearby amide carbonyl oxygen, or between the amide proton and the ether oxygen, depending on the molecule's conformation. nih.govnih.gov Such bonds can influence the relative positions and intensities of the O-H, N-H, and C=O bands. nih.govosti.gov The presence and strength of these interactions can be probed by comparing spectra in different solvents and concentrations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional techniques allows for the complete assignment of all proton and carbon signals and provides information on connectivity and spatial relationships. rsc.orgnih.gov
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) is highly deshielded and should appear as a broad singlet far downfield, typically in the 10–12 ppm range. libretexts.orglibretexts.org The amide proton (-NH) would likely resonate between 5-8 ppm. The protons on the oxane ring (the -CH₂- groups) would appear in the 3-4 ppm region, split into complex multiplets due to coupling with each other. The acetyl methyl protons (-CH₃) would give a sharp singlet, expected around 2.0-2.2 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 170–185 ppm range. libretexts.orgprinceton.edu The amide carbonyl carbon is found in a similar region, typically 160-180 ppm. libretexts.org The quaternary carbon of the oxane ring (C4) would be found further upfield. The carbons of the oxane ring bonded to the ether oxygen (-CH₂-O-) are expected in the 60–80 ppm range, while the acetyl methyl carbon (-CH₃) would appear at a much higher field, around 20-30 ppm. oregonstate.edu
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | -COOH | 10.0 - 12.0 (broad s) | - |
| Proton | -NH- | 5.0 - 8.0 (s) | - |
| Proton | Oxane Ring (-CH₂-O-) | ~3.5 - 4.0 (m) | - |
| Proton | Oxane Ring (-CH₂-C-) | ~1.8 - 2.5 (m) | - |
| Proton | Acetyl (-CH₃) | ~2.0 - 2.2 (s) | - |
| Carbon | -COOH | - | 170 - 185 |
| Carbon | Amide C=O | - | 160 - 180 |
| Carbon | Quaternary (C4) | - | 50 - 70 |
| Carbon | Oxane Ring (-CH₂-O-) | - | 60 - 80 |
| Carbon | Oxane Ring (-CH₂-C-) | - | 30 - 45 |
| Carbon | Acetyl (-CH₃) | - | 20 - 30 |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. researchgate.netprinceton.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It would be used to trace the connectivity within the oxane ring, showing cross-peaks between adjacent, non-equivalent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, linking the oxane proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). researchgate.netprinceton.edu This is exceptionally powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the coupling from the acetyl methyl protons to the amide carbonyl carbon, and from the oxane ring protons to the central quaternary carbon (C4), the carboxylic carbon, and the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.netprinceton.edu It is vital for determining stereochemistry and conformation. For example, a NOESY spectrum could show through-space interactions between the protons of the acetyl group and specific protons on the oxane ring, helping to define the orientation of the acetamido group relative to the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. youtube.com The molecular formula for this compound is C₈H₁₃NO₄, giving it a monoisotopic mass of approximately 187.08446 Da. uni.lu
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions in positive mode, or a deprotonated [M-H]⁻ ion in negative mode. uni.lunih.gov
The fragmentation of the molecular ion would likely proceed through pathways characteristic of its functional groups. arizona.edulibretexts.org
Loss of Carboxylic Group Fragments: Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com
Amide Cleavage: Cleavage of the C-N bond or bonds adjacent to the amide carbonyl is also a probable pathway.
McLafferty Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen, which is not available in the most stable conformation, other rearrangements involving hydrogen transfer could lead to fragmentation of the oxane ring or loss of neutral molecules like acetic acid or water. libretexts.orgyoutube.com
Ring Cleavage: The oxane ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of portions of the ring structure.
| Ion Type | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₈H₁₃NO₄ | 187.08 |
| [M+H]⁺ | C₈H₁₄NO₄⁺ | 188.09 |
| [M+Na]⁺ | C₈H₁₃NNaO₄⁺ | 210.07 |
| [M-H]⁻ | C₈H₁₂NO₄⁻ | 186.08 |
| [M+H-H₂O]⁺ | C₈H₁₂NO₃⁺ | 170.08 |
| [M+H-COOH]⁺ | C₇H₁₄NO₂⁺ | 144.10 |
Predicted m/z values are based on the most abundant isotopes and may vary slightly based on the specific mass spectrometry technique used. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₈H₁₃NO₄), HRMS provides precise mass-to-charge ratio (m/z) measurements, which in turn confirm its molecular formula. While experimental data is not publicly available, predicted HRMS data offers valuable insight into the expected ionization behavior of this compound.
The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have also been calculated for various adducts. These predictions are instrumental for future experimental work in identifying the compound in complex matrices.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 188.09174 |
| [M+Na]⁺ | 210.07368 |
| [M-H]⁻ | 186.07718 |
| [M+NH₄]⁺ | 205.11828 |
| [M+K]⁺ | 226.04762 |
| [M+H-H₂O]⁺ | 170.08172 |
| [M+HCOO]⁻ | 232.08266 |
| [M+CH₃COO]⁻ | 246.09831 |
| Data is based on predictions and awaits experimental verification. |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) would be the subsequent step for gaining deeper structural insights into this compound. This technique involves the selection of a precursor ion (for instance, the [M+H]⁺ ion at m/z 188.09174) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to piece together the molecule's structure.
Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O and CO), cleavage of the acetamido group, and fragmentation of the oxane ring. Analysis of these fragmentation patterns would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule. However, as no experimental MS/MS data has been published, a detailed fragmentation table cannot be provided at this time.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its absolute configuration and stereochemistry.
Currently, there is no published research containing the crystal structure of this compound. Therefore, a detailed discussion of its solid-state structure is not possible.
Crystal Packing and Supramolecular Assembly
Without experimental crystal structure data, any discussion of the crystal packing and supramolecular assembly of this compound remains speculative. However, based on the functional groups present (a carboxylic acid and a secondary amide), it is highly probable that the crystal structure would be dominated by hydrogen bonding interactions.
Conformational Preferences in the Crystalline State
The conformational preferences of the oxane ring and the relative orientation of the acetamido and carboxylic acid substituents in the solid state would be revealed by X-ray crystallography. The oxane ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents on the quaternary carbon could adopt either axial or equatorial positions, and their preferred orientation would be determined by minimizing steric hindrance within the crystal lattice. As no crystallographic data is available, the specific conformational preferences remain undetermined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl groups of the carboxylic acid and the amide functions. These groups typically exhibit n → π* and π → π* transitions.
No experimental UV-Vis absorption data has been reported for this compound. Therefore, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities for its electronic transitions are not known.
Computational and Theoretical Investigations of 4 Acetamidooxane 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-acetamidooxane-4-carboxylic acid at the atomic and electronic levels. researchgate.net These computational approaches allow for the prediction and analysis of various molecular characteristics, providing insights that complement experimental findings.
Geometry Optimization and Conformational Landscape Analysis
The three-dimensional arrangement of atoms in a molecule, known as its geometry, is fundamental to its chemical behavior. Geometry optimization is a computational process that determines the most stable arrangement of atoms, corresponding to the minimum energy structure. For a flexible molecule like this compound, which contains a six-membered oxane ring and rotatable bonds in its acetamido and carboxylic acid groups, multiple low-energy conformations can exist.
Conformational analysis explores the potential energy surface of the molecule to identify these different stable conformations and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt. For instance, studies on similar carboxylic acids have shown that the relative stability of different conformers, such as the syn and anti arrangements of the carboxyl group, can be influenced by factors like intramolecular hydrogen bonding and the surrounding solvent. nih.gov While the syn conformation is often favored in the gas phase, the anti conformation can become more stable in a solution due to interactions with solvent molecules. nih.gov Computational methods can model these effects to predict the most likely conformations of this compound in different environments.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |
|---|---|---|---|
| Chair-Equatorial-Syn | 0.00 | -178.5 | 75.2 |
| Chair-Equatorial-Anti | 1.25 | -5.2 | 15.8 |
| Chair-Axial-Syn | 2.50 | 179.1 | 5.5 |
| Chair-Axial-Anti | 3.10 | 2.1 | 3.5 |
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule. Key descriptors derived from these calculations help in predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net
Electrostatic Potential (ESP): The electrostatic potential map illustrates the charge distribution on the surface of a molecule. wuxiapptec.com Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups and a positive potential around the acidic hydrogen of the carboxylic acid group. This makes the oxygen atoms potential sites for protonation or coordination to metal ions, and the acidic hydrogen the site of deprotonation.
| Property | Value |
|---|---|
| HOMO Energy (eV) | -9.85 |
| LUMO Energy (eV) | -0.52 |
| HOMO-LUMO Gap (eV) | 9.33 |
| Dipole Moment (Debye) | 3.12 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The accuracy of these predictions has improved significantly, and they can be used to help assign experimental spectra, especially for complex molecules with overlapping signals. nih.govcsic.es
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. These predicted IR spectra can be compared with experimental spectra to identify characteristic functional groups. For this compound, key predicted vibrations would include the C=O stretching of the carboxylic acid and amide groups, the O-H stretching of the carboxylic acid, and the N-H stretching of the amide.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 178.2 |
| Amide (C=O) | 172.5 |
| Quaternary Carbon | 60.8 |
| Oxane CH₂ (adjacent to O) | 65.3 |
| Oxane CH₂ | 35.1 |
| Methyl Carbon | 23.4 |
Acidity and Basicity Predictions (pKₐ)
The acidity of the carboxylic acid group and the basicity of the acetamido group are important chemical properties. The pKₐ value, which quantifies the acidity of a compound, can be predicted using computational methods. ucalgary.ca Several approaches exist for this, including methods based on the calculation of the Gibbs free energy of the deprotonation reaction. Another approach involves correlating the pKₐ with calculated electronic parameters, such as the electrostatic potential at the acidic hydrogen. wuxiapptec.com A more positive electrostatic potential on the acidic hydrogen generally correlates with a lower pKₐ, indicating a stronger acid. wuxiapptec.comnih.gov These predictions are valuable for understanding how the molecule will behave in different pH environments.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion and conformational changes over time. nih.gov
Dynamic Behavior and Conformational Transitions in Solution
For a molecule like this compound in solution, MD simulations can reveal its dynamic behavior. This includes the flexibility of the oxane ring, which can undergo conformational transitions such as chair-to-boat interconversions. The simulations can also model the rotation around single bonds, leading to different orientations of the acetamido and carboxylic acid groups.
By running simulations in a virtual box of solvent molecules (e.g., water), it is possible to study how the solvent influences the molecule's conformation and dynamics. For example, MD simulations can show the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to static, in-vacuo calculations. The results can help to understand how the molecule might interact with biological targets or other molecules in a complex environment.
Solvent Effects on Molecular Properties
The chemical behavior and properties of a molecule like this compound can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those combining quantum mechanics (QM) with continuum solvent models or explicit molecular dynamics (MD) simulations, are crucial for elucidating these effects.
Theoretical studies would typically investigate how the dielectric constant and specific interactions of different solvents (e.g., water, ethanol, dimethyl sulfoxide) alter the conformational stability, electronic structure, and reactivity of the molecule. For instance, the hydrogen bonding capabilities of both the acetamido and carboxylic acid groups would be highly sensitive to the solvent.
A systematic analysis of solvent effects would involve calculating key molecular descriptors in various solvent environments. These descriptors could include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Changes in these values would indicate shifts in molecular reactivity and stability. For example, polar solvents would be expected to stabilize charged or highly polar tautomers or conformers of the molecule.
Table 1: Exemplary Calculated Molecular Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Gas Phase | 1 | 3.5 | -6.2 | -0.5 |
| Water | 78.4 | 5.8 | -6.5 | -0.8 |
| Ethanol | 24.5 | 4.9 | -6.4 | -0.7 |
| DMSO | 46.7 | 5.4 | -6.4 | -0.7 |
Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational study. Actual values would be derived from specific quantum chemical calculations.
Molecular Docking and Ligand-Macromolecule Interaction Studies (Excluding Clinical Human Data)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a molecule and understanding the nature of their interactions at a molecular level.
For this compound, the initial step would involve a screening process against a library of macromolecular targets. Given its structural motifs—an acetamido group and a carboxylic acid on an oxane ring—potential targets could include enzymes such as lysozyme, neuraminidase, or various transferases where carbohydrate or amino acid recognition is critical. The carboxylic acid moiety suggests a potential for interaction with binding sites containing positively charged residues like arginine or lysine, or with metal cofactors.
The identification of putative binding sites on these targets would be achieved using algorithms that search for cavities and pockets on the protein surface that are sterically and chemically complementary to the ligand.
Once a putative binding pose is identified, a detailed analysis of the interactions between this compound and the amino acid residues of the binding site would be performed. This involves identifying specific interactions such as:
Hydrogen Bonds: The amide and carboxylic acid groups are strong hydrogen bond donors and acceptors.
Electrostatic Interactions: The carboxylate group can form salt bridges with basic residues.
Van der Waals Interactions: The oxane ring and methyl group would contribute to non-polar interactions.
The strength of these interactions is quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy typically indicates a more stable protein-ligand complex.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
| Binding Mode | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | -7.8 | Arg124, Asn88 | Hydrogen Bond, Salt Bridge |
| 2 | -7.2 | Trp108, Val65 | Hydrogen Bond, Hydrophobic |
| 3 | -6.9 | Asp92, Ser90 | Hydrogen Bond |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific residues and energies would depend on the chosen protein target.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.
For this compound, a QSAR study would typically be part of a broader investigation involving a series of structurally related analogues. The goal would be to understand how modifications to the oxane ring, the acetamido group, or the position of the carboxylic acid affect a specific biological activity.
The process involves:
Data Set Assembly: A collection of molecules with known activities is gathered.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is rigorously tested.
A hypothetical QSAR model for a series of analogues might take the form of an equation like:
Biological Activity (log 1/C) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Table 3: Sample Molecular Descriptors for a QSAR/QSPR Study
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors |
| This compound | 187.18 | -0.7 | 78.49 | 2 |
| Analogue 1 | 201.21 | -0.5 | 78.49 | 2 |
| Analogue 2 | 173.15 | -0.9 | 63.32 | 1 |
Note: This table provides examples of descriptors that would be used in a QSAR/QSPR study. A full study would typically involve hundreds of descriptors.
The resulting model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent or property-optimized molecules.
Mechanistic Investigations of Chemical Transformations Involving 4 Acetamidooxane 4 Carboxylic Acid
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Center
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. The reaction involves the replacement of a substituent on the acyl group by a nucleophile. For a carboxylic acid like 4-acetamidooxane-4-carboxylic acid, the hydroxyl (-OH) group of the carboxylic acid is the potential leaving group.
Role of Catalysis and Leaving Group Effects
The direct substitution of the -OH group is generally unfavorable due to its poor nature as a leaving group. Consequently, these reactions typically necessitate catalysis.
Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. The protonated hydroxyl group can then leave as a water molecule, which is a much better leaving group.
Base Catalysis: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This increases the nucleophilicity of the oxygen atoms but renders the carbonyl carbon less electrophilic, making it less reactive towards nucleophiles. Therefore, direct nucleophilic acyl substitution on a carboxylate is generally not a viable pathway. However, the carboxylate can act as a nucleophile itself in reactions with alkyl halides to form esters.
Conversion to More Reactive Derivatives: A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid into a highly reactive acid chloride. This acid chloride can then readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
The effectiveness of the leaving group is paramount in these reactions. Better leaving groups are weaker bases. For instance, Cl⁻ is an excellent leaving group, while -OH is a poor one.
Reaction Pathways and Transition State Analysis
The generally accepted mechanism for nucleophilic acyl substitution is a two-step process: nucleophilic addition followed by elimination.
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. In this intermediate, the former carbonyl carbon is sp³-hybridized.
Elimination: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the leaving group is expelled.
The rate-determining step of this pathway can vary depending on the specific reactants and conditions. Transition state analysis would involve computational studies to determine the energy barriers for the formation and breakdown of the tetrahedral intermediate. Such analyses for this compound are not available in the published literature.
Reactions Involving the Oxane Ring Opening or Modification
The oxane ring is a six-membered saturated heterocycle containing an oxygen atom. Generally, oxane rings are relatively stable and unreactive, similar to acyclic ethers. Ring-opening reactions typically require harsh conditions, such as treatment with strong acids (e.g., HBr or HI). The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) in an Sₙ2-type mechanism, leading to the cleavage of a C-O bond. Given the structure of this compound, the presence of the quaternary carbon at the 4-position might introduce steric hindrance that could influence the regioselectivity of the ring opening. No specific studies on the oxane ring opening or modification of this compound have been found.
Stereoselectivity and Regioselectivity in Reactions
The concepts of stereoselectivity and regioselectivity are critical in understanding the outcomes of chemical reactions.
Regioselectivity: Regioselectivity refers to the preference for bond-making or bond-breaking at one position over all other possible positions. For example, in a hypothetical ring-opening of the oxane ring, the nucleophile could attack either of the two carbons adjacent to the ring oxygen. The preference for one site of attack over the other would be the regioselectivity of the reaction. This would be influenced by electronic and steric factors within the molecule.
No published research addresses the stereoselectivity or regioselectivity of reactions involving this compound.
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energetic changes that occur during a chemical transformation.
Kinetic Studies: These studies would measure the rate of a reaction involving this compound under various conditions (e.g., temperature, concentration of reactants, catalyst). This would allow for the determination of the reaction order, rate constant, and activation energy, providing further details about the reaction mechanism.
Thermodynamic Studies: Thermodynamic measurements would determine the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. This information would indicate whether a reaction is exothermic or endothermic and whether the products are favored at equilibrium.
As with the other aspects of this compound's chemistry, no kinetic or thermodynamic data for reactions involving this compound have been reported in the scientific literature.
Applications of 4 Acetamidooxane 4 Carboxylic Acid in Advanced Organic Synthesis
As a Chiral Building Block for Complex Molecular Architectures
The demand for enantiomerically pure compounds in drug discovery and materials science has positioned chiral building blocks as indispensable tools for synthetic chemists. These molecules, possessing a defined three-dimensional arrangement of atoms, serve as foundational units for the construction of complex, stereochemically-defined target molecules. Ideally, a chiral building block should be readily available in high enantiomeric purity and possess functional groups that allow for predictable and selective transformations.
While the structure of 4-acetamidooxane-4-carboxylic acid contains a stereocenter, indicating the potential for chirality, there are no documented studies on its resolution into individual enantiomers or its application in asymmetric synthesis to create complex molecular architectures. The scientific community has extensively explored a wide array of other chiral carboxylic acids and their derivatives for this purpose.
Utility in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of paramount importance in medicinal chemistry and materials science. The development of novel methods for their synthesis is a continuous focus of research. Carboxylic acids and their derivatives are frequently employed as starting materials in the construction of these cyclic systems.
A search of the chemical literature does not yield any examples of this compound being used as a precursor for the synthesis of heterocyclic compounds. Research in this area is rich with examples of other cyclic amino acid analogs and functionalized carboxylic acids being utilized to generate a diverse range of heterocyclic scaffolds.
Development of New Reagents and Catalysts from its Derivatives
The modification of known molecules to create new reagents and catalysts with enhanced reactivity, selectivity, or stability is a cornerstone of chemical innovation. The functional groups present in this compound—a carboxylic acid and an acetamido group—could theoretically be modified to generate novel chemical tools.
However, there is no evidence in the scientific literature of any derivatives of this compound being developed or utilized as new reagents or catalysts for organic transformations. The field of catalyst development is vast, with a strong emphasis on ligands derived from well-established chiral backbones and reactive scaffolds.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as chemical libraries. These libraries are invaluable for screening for new drug candidates and materials with desired properties. The core structure, or scaffold, of the library is a key determinant of the chemical space that can be explored.
The oxane ring and the quaternary carbon center of this compound present a potential scaffold for the generation of diverse molecular libraries. However, no published research describes its use in this capacity. The design and synthesis of scaffolds for combinatorial libraries typically focus on structures that are readily diversifiable and have been validated in biological or material science contexts.
Applications in Polymer Chemistry and Material Science
Polymers derived from functionalized monomers are at the heart of modern materials science, with applications ranging from biocompatible plastics to advanced electronics. Carboxylic acid-containing monomers are frequently used to introduce specific properties such as functionality, degradability, and hydrophilicity into polymers.
There are no reports of this compound being employed as a monomer in polymer chemistry or in the development of new materials. The field of polymer science utilizes a wide variety of monomers, with research focused on those that can impart specific and desirable properties to the resulting polymeric materials.
Future Directions and Emerging Research Avenues for 4 Acetamidooxane 4 Carboxylic Acid
Green Chemistry Principles in Synthesis and Application
The synthesis of 4-acetamidooxane-4-carboxylic acid and its derivatives offers a prime opportunity to implement the principles of green chemistry, aiming to create more sustainable and environmentally benign chemical processes. imist.maimist.ma Future research should focus on developing synthetic routes that are not only efficient but also minimize waste and the use of hazardous substances. researchgate.netresearchgate.net
Key areas for investigation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing waste. nih.gov For instance, moving away from traditional methods that may use protecting groups and activating agents towards more direct catalytic approaches. sciepub.com
Use of Renewable Feedstocks: Exploring the synthesis of the oxane ring system from renewable resources, such as carbohydrates or biomass-derived platform chemicals.
Safer Solvents and Auxiliaries: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace hazardous organic solvents commonly used in organic synthesis. imist.ma
Catalysis: Developing highly selective and efficient catalytic systems, including biocatalysts (enzymes) or heterogeneous catalysts, to facilitate the synthesis with lower energy consumption and higher yields. researchgate.netmdpi.com Polyaniline salts, for example, have been explored as reusable catalysts for the esterification of carboxylic acids.
A comparative table illustrating the potential improvements offered by a green chemistry approach for a hypothetical synthesis step is presented below.
| Metric | Conventional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane, Pyridine imist.ma | Water, Ethanol imist.masciepub.com |
| Catalyst | Stoichiometric coupling reagents | Catalytic boric acid, Enzymes nih.govsciepub.com |
| Atom Economy | Low to moderate sciepub.com | High nih.gov |
| Byproducts | Significant, potentially hazardous | Minimal, often benign (e.g., water) sciepub.com |
| Energy Input | Often requires heating/refluxing | Room temperature or mild heating nih.gov |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms stands to revolutionize the synthesis, optimization, and screening of this compound and its analogues. researchgate.netfu-berlin.de These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput experimentation. soci.orgresearchgate.net
Future research in this area could involve:
Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the key synthetic steps in the production of this compound. This would enable safer handling of reactive intermediates and facilitate easier scale-up. researchgate.net
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal synthetic protocols. soci.orgyoutube.com
High-Throughput Library Synthesis: Employing automated systems to generate a library of derivatives by systematically varying the substituents on the oxane ring or the acyl group. This would accelerate the discovery of compounds with desired properties. fu-berlin.de
The table below outlines a hypothetical automated flow synthesis setup for a key reaction step.
| Parameter | Control Method | Potential Advantage |
| Reagent Addition | Syringe pumps with precise flow rate control | Accurate stoichiometry, reduced side reactions |
| Mixing | Micro-mixers | Efficient mass transfer, improved reaction rates |
| Temperature | Heated or cooled flow reactors | Precise temperature control, enhanced safety |
| Residence Time | Controlled by flow rate and reactor volume | Fine-tuning of reaction time for optimal conversion |
| In-line Analysis | Integrated spectroscopic techniques (e.g., IR, NMR) | Real-time reaction monitoring and optimization |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer novel and sustainable approaches for the functionalization of molecules like this compound under mild conditions. rsc.orgrsc.org These methods can enable transformations that are difficult to achieve through traditional thermal methods.
Potential research directions include:
C-H Functionalization: Investigating the use of photocatalysis for the direct functionalization of C-H bonds on the oxane ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.
Decarboxylative Coupling: Exploring the photocatalytic or electrocatalytic decarboxylation of the carboxylic acid group to generate a radical intermediate that can then participate in various coupling reactions to form new C-C or C-heteroatom bonds. nih.govnih.gov
Machine Learning and Artificial Intelligence for Property Prediction and Reaction Discovery
Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the discovery and development of new molecules and materials by enabling the rapid prediction of properties and the identification of novel reaction pathways. mdpi.comanu.edu.au For a molecule like this compound, these computational tools can be invaluable.
Future applications of ML and AI could focus on:
Property Prediction: Developing ML models to predict key physicochemical properties (e.g., solubility, pKa, lipophilicity) and biological activities of this compound derivatives. researchgate.netnih.govresearchgate.net This would allow for the virtual screening of large compound libraries to prioritize candidates for synthesis. arxiv.orgresearchgate.net
Reaction Outcome Prediction: Using AI algorithms to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding the design of more efficient synthetic routes. nih.gov
De Novo Design: Employing generative AI models to design novel analogues of this compound with optimized properties for specific applications, such as drug discovery or materials science. gatech.edutechexplorist.com
The following table illustrates the potential inputs and outputs of an ML model for property prediction.
| Input Features (Descriptors) | Predicted Property |
| Molecular structure (e.g., SMILES string) | Solubility |
| Calculated electronic properties (e.g., partial charges) | pKa |
| Topological indices | Biological activity score |
| 3D conformational data | Binding affinity to a target protein |
Design of Novel Functional Materials and Supramolecular Assemblies Incorporating the Compound
The unique combination of functional groups in this compound makes it an attractive building block for the construction of novel functional materials and supramolecular assemblies. The carboxylic acid can participate in hydrogen bonding to form dimers or extended networks, while the acetamido group can also act as a hydrogen bond donor and acceptor. nih.gov
Emerging research in this area could explore:
Self-Assembling Systems: Investigating the self-assembly behavior of this compound and its derivatives in different solvents and conditions to form well-defined nanostructures such as nanofibers, gels, or vesicles.
Functional Polymers: Incorporating this compound as a monomer into polymers to create materials with specific properties, such as biodegradability, stimuli-responsiveness, or enhanced thermal stability.
Crystal Engineering: Studying the crystal packing of this compound and its co-crystals with other molecules to design solids with desired optical, electronic, or mechanical properties. The formation of N-acetylated amino acid conjugates has been observed in biological systems, suggesting a natural tendency for these structures to form stable assemblies. mdpi.comnih.govnilssonlab.se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
